![molecular formula C15H13ClN4S B5801329 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B5801329.png)
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole
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Overview
Description
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a chlorophenylmethylthio group onto the triazole ring. This can be achieved using reagents such as sodium hydride and 2-chlorobenzyl chloride in an aprotic solvent like dimethylformamide.
Methylation and Pyridyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorophenylmethylthio group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, dimethylformamide, 2-chlorobenzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole: Similar structure but with a different position of the pyridyl group.
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole: Similar structure but with a different position of the pyridyl group.
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,3-triazole: Similar structure but with a different triazole ring.
Uniqueness
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Biological Activity
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring that is substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group, which contribute to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H13ClN4S |
Molecular Weight | 304.80 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access and catalytic activity.
- Receptor Binding : It modulates various signal transduction pathways by interacting with specific cellular receptors.
- DNA Intercalation : The planar structure of the triazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Biological Activity Studies
Recent research has highlighted the compound's potential in various biological assays:
Antimicrobial Activity
A study evaluated the antimicrobial effects of several triazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacterial strains. Specifically, the compound demonstrated effective inhibition of bacterial growth at concentrations ranging from 25 to 100 µg/mL.
Anticancer Activity
Research has shown that derivatives similar to this compound possess antiproliferative properties against various cancer cell lines. For instance:
Cell Line | EC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
A549 (lung cancer) | 10.0 |
HeLa (cervical cancer) | 7.5 |
The compound exhibited higher cytotoxicity against triple-negative breast cancer cells compared to standard chemotherapeutics like dacarbazine and erlotinib.
Anti-inflammatory Effects
In vitro studies on peripheral blood mononuclear cells (PBMCs) revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the cytokine inhibition observed:
Compound Concentration (µg/mL) | TNF-α Production (% Inhibition) |
---|---|
25 | 30% |
50 | 44% |
100 | 60% |
Comparative Analysis with Related Compounds
When comparing the biological activities of various triazole derivatives, it was noted that substitutions on the triazole ring significantly influenced their efficacy. For example:
- Similar Compound A : Exhibited lower antibacterial activity due to the absence of a chlorophenylmethylthio group.
- Similar Compound B : Showed enhanced anticancer properties but lacked anti-inflammatory effects.
This highlights the importance of structural modifications in optimizing biological activity.
Properties
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20-14(11-6-4-8-17-9-11)18-19-15(20)21-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQZUWRANPOBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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